molecular formula C13H18ClNO2 B1433989 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803598-61-9

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1433989
CAS RN: 1803598-61-9
M. Wt: 255.74 g/mol
InChI Key: QKRIVVPSSSIUFK-UHFFFAOYSA-N
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Description

“4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name 4-(p-tolyl)piperidine-4-carboxylic acid hydrochloride . It has a molecular weight of 255.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H . This indicates that the compound has a piperidine ring with a carboxylic acid moiety and a methylphenyl group attached.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.74 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Due to its piperidine core, a common structural motif in many pharmaceuticals, it’s instrumental in creating new drugs with potential therapeutic effects. The piperidine ring is a versatile scaffold that can be modified to produce a wide range of pharmacologically active compounds .

Development of Central Nervous System (CNS) Agents

Piperidine derivatives are known to play a significant role in the development of CNS agents. The structural similarity of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride to many neurotransmitters suggests its potential utility in the design of novel CNS drugs, possibly acting as agonists or antagonists to various receptors .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of piperidine derivatives make them candidates for the development of new pain relief medications. Research into the compound’s interaction with inflammatory pathways could lead to the discovery of new drugs that can manage pain more effectively .

Antimicrobial Agents

The structural complexity of piperidine derivatives provides a platform for the development of antimicrobial agents. By altering the piperidine ring, researchers can synthesize compounds that may inhibit the growth of various bacteria and fungi, addressing the growing concern of antibiotic resistance .

Cancer Research

In cancer research, piperidine derivatives, including 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride , are explored for their potential antitumor properties. They may interfere with the proliferation of cancer cells, leading to the development of new anticancer drugs .

Chemical Biology Probes

As chemical biology probes, piperidine derivatives can be used to study biological systems. These compounds can help in understanding the interaction between small molecules and biological targets, which is crucial for drug discovery and development .

Mechanism of Action

While the specific mechanism of action for “4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” is not available, piperidine derivatives have been found to exhibit anti-cancer properties by regulating crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

Future Directions

The future directions for “4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their anti-cancer properties . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

4-(3-methylphenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-3-2-4-11(9-10)13(12(15)16)5-7-14-8-6-13;/h2-4,9,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRIVVPSSSIUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

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